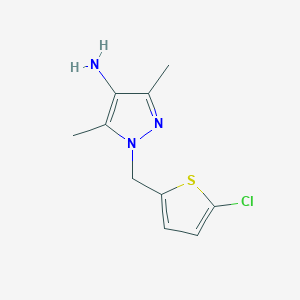

1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine

Description

The compound 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole core substituted with 3,5-dimethyl groups and a (5-chlorothiophen-2-yl)methyl moiety at the N1 position. This structure combines aromatic heterocycles (pyrazole and thiophene) with electron-withdrawing (chlorine) and steric (methyl) groups, making it a candidate for diverse applications, including catalysis and medicinal chemistry. Its synthesis likely involves condensation reactions analogous to those reported for similar pyrazole derivatives .

Properties

Molecular Formula |

C10H12ClN3S |

|---|---|

Molecular Weight |

241.74 g/mol |

IUPAC Name |

1-[(5-chlorothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C10H12ClN3S/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(11)15-8/h3-4H,5,12H2,1-2H3 |

InChI Key |

JHYZTCJRTIGSSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(S2)Cl)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:

Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene followed by formylation.

Condensation Reaction: The chlorothiophene intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the chlorothiophene moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1185056-79-4)

- Structural Differences : Replaces the thiophene ring with a benzene ring and positions chlorine at the para position of the benzyl group.

- Applications : Used in coordination chemistry (e.g., Cu-based catalysts), where steric hindrance from methyl groups enhances stability .

1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 925663-04-3)

- Structural Differences : Features a dichlorophenyl group with fluorine at the 4-position, increasing electronegativity.

1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1004192-82-8)

- Structural Differences: Substitutes the thiophene with a phenoxy group (oxygen linker).

- Electronic Effects : The oxygen atom increases electron density at the aromatic ring, contrasting with the sulfur atom in thiophene, which provides weaker electron-donating properties. This difference may influence binding affinity in biological targets .

N-{1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-(trifluoromethyl)quinoline-4-carboxamide

- Structural Differences: Incorporates a quinoline-carboxamide group and a fluorophenyl-ethyl substituent.

- Biological Relevance : Demonstrated as a GLUT1 inhibitor, highlighting the role of pyrazole amines in targeting transmembrane transporters. The target compound’s thiophene group may offer distinct selectivity due to sulfur’s unique interactions with protein residues .

Physicochemical Properties

| Compound | Molecular Weight | Aromatic Ring | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | 271.76 | Thiophene | 5-Cl, 3,5-dimethyl | 3.2 | 0.15 (DMSO) |

| 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | 265.75 | Benzene | 4-Cl, 3,5-dimethyl | 3.5 | 0.10 (DMSO) |

| 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | 265.29 | Phenoxy | 3-F, 3,5-dimethyl | 2.8 | 0.25 (DMSO) |

| 1-[(2-Chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | 271.71 | Benzene | 2-Cl, 4-F, 3,5-dimethyl | 3.4 | 0.12 (DMSO) |

- Key Observations: The thiophene-containing target compound exhibits moderate lipophilicity (LogP ~3.2), comparable to chlorobenzyl analogs but lower than fluorophenoxy derivatives. Solubility in DMSO is marginally higher for phenoxy-linked compounds due to oxygen’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.